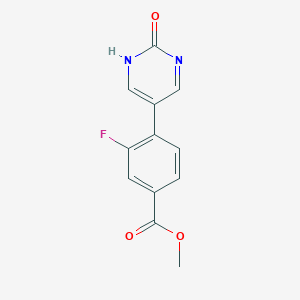![molecular formula C13H13N3O3 B6385810 (2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% CAS No. 1261934-82-0](/img/structure/B6385810.png)
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is a chemical compound that has been studied for its potential applications in scientific research. This compound is an analog of the naturally-occurring pyrimidine nucleoside, 5-methylcytidine, and has been proposed as a potential alternative to 5-methylcytidine for use in various research applications.
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been proposed as a potential alternative to 5-methylcytidine for use in various scientific research applications. This compound has been studied for its potential applications in the study of gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential application in the study of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is not fully understood, but it is believed to act as an epigenetic modifier and DNA methyltransferase inhibitor. This compound is believed to interact with DNA methyltransferases, which are enzymes involved in the regulation of gene expression. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is believed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% are not fully understood, but this compound has been studied for its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential effects on cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its ability to act as an epigenetic modifier and DNA methyltransferase inhibitor, its ability to interact with DNA methyltransferases and histone deacetylases, and its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. The limitations of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its potential toxicity, its potential for off-target effects, and its potential for interactions with other compounds.
Direcciones Futuras
The potential future directions for (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% include further research into its mechanism of action, its effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair, its potential toxicity and off-target effects, and its potential interactions with other compounds. In addition, further research into the potential applications of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in the study of cancer and other diseases is needed. Finally, further research into the synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is needed in order to optimize the synthesis process and reduce the cost of production.
Métodos De Síntesis
The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is based on the synthesis of 5-methylcytidine, which is a naturally occurring pyrimidine nucleoside. The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% involves the use of a modified version of the Ugi multicomponent reaction, which is a widely used method for the synthesis of heterocyclic compounds. The reaction involves the reaction of aldehyde, amine, and acid components in the presence of an acid catalyst. The reaction of the aldehyde, amine, and acid components results in the formation of a pyrimidine ring, which is then converted to (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)12(18)9-5-3-8(4-6-9)10-7-14-13(19)15-11(10)17/h3-7H,1-2H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDICCIRZOFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)
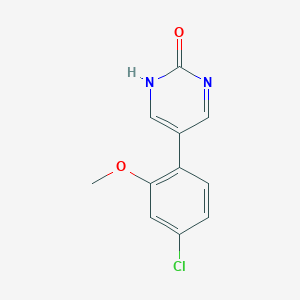
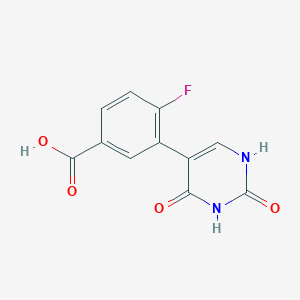
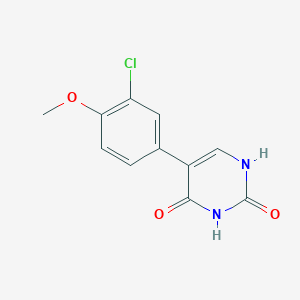
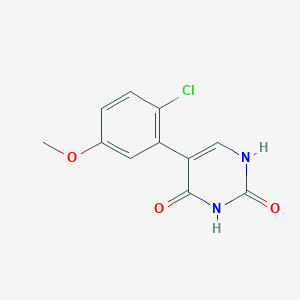
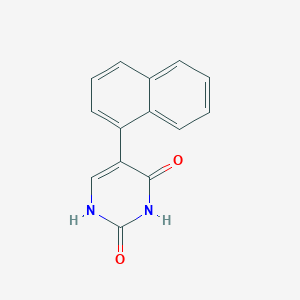
![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)
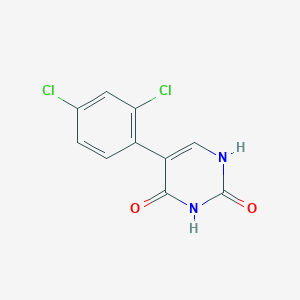
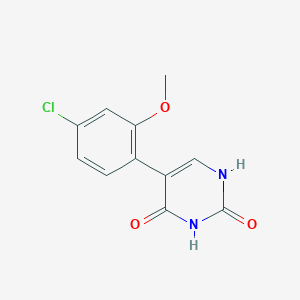
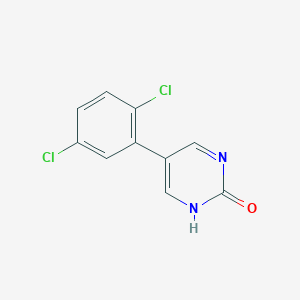
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)
